11-(Nonafluorobutyl)undecanoic acid
Description
11-(Nonafluorobutyl)undecanoic acid is a fluorinated carboxylic acid characterized by a linear undecanoic acid backbone substituted with a nonafluorobutyl group (-C₄F₉) at the 11th carbon. This structure confers unique physicochemical properties, including high hydrophobicity, chemical stability, and resistance to metabolic degradation, making it valuable in applications such as surfactants, polymer additives, and biomedical research .
Properties
CAS No. |
1652-66-0 |
|---|---|
Molecular Formula |
C15H21F9O2 |
Molecular Weight |
404.31 g/mol |
IUPAC Name |
12,12,13,13,14,14,15,15,15-nonafluoropentadecanoic acid |
InChI |
InChI=1S/C15H21F9O2/c16-12(17,13(18,19)14(20,21)15(22,23)24)10-8-6-4-2-1-3-5-7-9-11(25)26/h1-10H2,(H,25,26) |
InChI Key |
AAXRUIWADFCFQA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Nonafluorobutyl)undecanoic acid typically involves the reaction of undecanoic acid with nonafluorobutyl iodide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 11-(Nonafluorobutyl)undecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form perfluorinated carboxylates.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The nonafluorobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products:
Oxidation: Perfluorinated carboxylates.
Reduction: Nonafluorobutylundecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-(Nonafluorobutyl)undecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and resistance to degradation.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty coatings and materials that require high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 11-(Nonafluorobutyl)undecanoic acid involves its interaction with various molecular targets. The nonafluorobutyl group imparts unique properties to the compound, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can alter the stability and function of these molecules, making the compound useful in various applications, including drug delivery and material science.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and functional group impacts among 11-(nonafluorobutyl)undecanoic acid and analogous compounds:
Antioxidant Activity
- 11-(3,5-Di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic Acid: Demonstrates potent antioxidant activity by scavenging free radicals (IC50 <10 µM in LDL oxidation assays), outperforming non-amphiphilic analogs due to improved membrane localization .
- 11-(Methylsulfinyl)undecanoic Acid: Sulfoxide group may contribute to moderate antioxidant activity, though quantitative data are lacking .
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